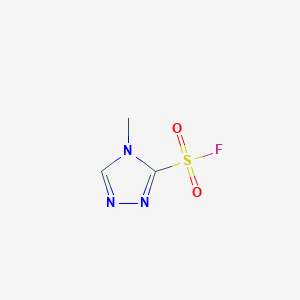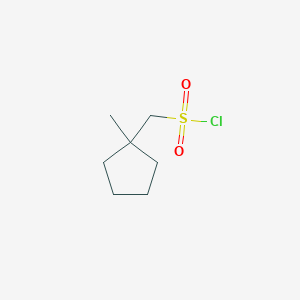![molecular formula C17H20N2O3 B2970481 N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide CAS No. 370843-56-4](/img/structure/B2970481.png)
N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The linear formula of this compound is C13H17NO6 . It has a molecular weight of 283.284 . For a detailed molecular structure analysis, it would be best to refer to peer-reviewed papers or technical documents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Ghorab et al. (2017) focused on the synthesis of a new series of compounds related to N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide, including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides. These compounds were evaluated for their antibacterial and antifungal activities against various microorganisms. The synthesized compounds showed significant antimicrobial activity, with certain compounds displaying higher activity compared to reference drugs. Molecular modeling within the active site of dihydropteroate synthase was also performed to understand the binding interactions (Ghorab et al., 2017).
Radiosynthesis for Metabolic Studies
Latli and Casida (1995) described the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are essential for studying their metabolism and mode of action. The specific activities and yields achieved in these syntheses were crucial for metabolic studies, indicating the importance of such compounds in agricultural chemistry (Latli & Casida, 1995).
Structural and Molecular Docking Analysis
Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesizing the compound and analyzing its structure. The anticancer activity was assessed through in silico modeling targeting the VEGFr receptor. The structural analysis, including X-ray crystallography, and the molecular docking study, provided insights into the compound's potential as an anticancer drug (Sharma et al., 2018).
Antioxidant Activity of Coordination Complexes
Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The study focused on the effect of hydrogen bonding in the self-assembly process and evaluated the antioxidant activity of these compounds. The ligands and their complexes showed significant antioxidant activity, highlighting their potential in medicinal chemistry (Chkirate et al., 2019).
Protective Effects in Agriculture
Tseng and Li (1984) investigated mefluidide, a compound structurally related to this compound, for its ability to protect chilling-sensitive plants from chilling injury. The study demonstrated the potential agricultural applications of such compounds in enhancing plant resistance to temperature stress (Tseng & Li, 1984).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .
Mécanisme D'action
LAAs are often used in drug design to improve the bioavailability of drugs . They can provide steric protection from enzymatic degradation, increase lipophilicity, and enhance passive membrane diffusion .
The compound also contains a dimedone moiety, which is a cyclic diketone. Dimedone and its derivatives have been used in various chemical reactions, including as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker .
Propriétés
IUPAC Name |
N-[4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(20)19-13-6-4-12(5-7-13)18-10-14-15(21)8-17(2,3)9-16(14)22/h4-7,10,21H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXPDCGKOYAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2970401.png)




![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)

![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)
![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)